potassium;9,10-dioxoanthracene-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;9,10-dioxoanthracene-1-sulfonate typically involves the sulfonation of anthraquinone. The process begins with the reaction of anthraquinone with sulfuric acid to introduce the sulfonic acid group at the 1-position. This is followed by neutralization with potassium hydroxide to form the potassium salt . The reaction conditions generally require controlled temperatures and the use of concentrated sulfuric acid to ensure the selective sulfonation of the anthraquinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the sulfonation step, followed by neutralization and purification steps to obtain the final product. The purity and yield of the compound are critical factors in industrial production, and advanced techniques such as crystallization and filtration are employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Potassium;9,10-dioxoanthracene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives with additional oxygen-containing groups, while reduction can produce hydroquinone derivatives .
Scientific Research Applications
Potassium;9,10-dioxoanthracene-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of potassium;9,10-dioxoanthracene-1-sulfonate involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate into DNA, disrupt cellular processes, and induce oxidative stress. These interactions lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Potassium;9,10-dioxoanthracene-1-sulfonate is unique compared to other anthraquinone derivatives due to its specific sulfonate modification. Similar compounds include:
- Anthraquinone-2-sulfonate
- Anthraquinone-1,5-disulfonate
- Anthraquinone-2,6-disulfonate
These compounds share similar core structures but differ in the position and number of sulfonate groups, leading to variations in their chemical properties and applications .
Properties
IUPAC Name |
potassium;9,10-dioxoanthracene-1-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.K/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAWOUMCJNTMPB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7KO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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